molecular formula C13H26N2O5 B13485386 tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate CAS No. 471296-73-8

tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate

Cat. No.: B13485386
CAS No.: 471296-73-8
M. Wt: 290.36 g/mol
InChI Key: HJLRHPPPZYAKFG-VIFPVBQESA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a hydroxyl group on a propan-2-yl backbone with (2S)-stereochemistry. It serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry due to its stability and orthogonal protecting group properties. The hydroxyl group enhances solubility in polar solvents, while the Boc group facilitates selective deprotection under mild acidic conditions .

Properties

CAS No.

471296-73-8

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate

InChI

InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(8-16)15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18)/t9-/m0/s1

InChI Key

HJLRHPPPZYAKFG-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Alcohols

The most common route to tert-butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate involves the Boc protection of the free amino group in an amino alcohol precursor such as (2S)-3-amino-1,2-propanediol or derivatives thereof.

Typical procedure:

  • The amino alcohol is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.
  • Di-tert-butyl dicarbonate (Boc2O) is added in slight excess (1.1–1.5 equivalents).
  • A base such as triethylamine or sodium bicarbonate is added to neutralize the generated acid.
  • The reaction is carried out at 0 °C initially and then allowed to warm to room temperature.
  • Reaction time varies from 15 minutes to several hours depending on scale and conditions.
  • The product is isolated by aqueous workup and purified by crystallization or flash chromatography.

This method yields the Boc-protected amino alcohol with retention of the stereochemistry at the 2-position and the hydroxy group intact at the 3-position.

Synthesis from Protected Amino Acid Derivatives

An alternative approach involves starting from protected amino acids such as N-Boc serine derivatives:

  • The carboxylic acid group of N-Boc serine is reduced to the corresponding primary alcohol using reducing agents such as borane-tetrahydrofuran complex (BH3-THF) or lithium aluminum hydride (LiAlH4).
  • The reduction is performed under controlled temperature to avoid racemization.
  • The resulting amino alcohol retains the Boc protection and the hydroxy substituent, furnishing tert-butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate.

This method benefits from the availability of enantiomerically pure N-Boc serine and provides high stereochemical fidelity.

Hydrogenation and Salt Formation

In some cases, the synthesis involves:

  • Hydrogenation of benzyl-protected intermediates using palladium on carbon (Pd-C) catalyst under hydrogen atmosphere to remove benzyl protecting groups.
  • Subsequent treatment with acids such as oxalic acid to form stable crystalline salts of the Boc-protected amino alcohol.
  • This method is reported for related tert-butyl carbamate derivatives and can be adapted for the target compound to improve purity and crystallinity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT Rapid reaction, high yield, mild conditions
Reduction of N-Boc Serine BH3-THF or LiAlH4, low temperature Maintains stereochemistry, careful quenching required
Hydrogenation (deprotection) Pd-C, H2 atmosphere, ethanol, RT to 16 h Removes benzyl groups, forms pure intermediate
Salt formation Oxalic acid, ethyl acetate, RT, 17 h Crystallization improves purity and handling

Purification and Characterization

  • Purification is typically achieved by flash column chromatography or crystallization from solvents such as hexane or ethyl acetate.
  • Characterization includes NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm stereochemistry and purity.
  • The compound exhibits classical intermolecular hydrogen bonding patterns involving the carbamate NH and carbonyl groups, as confirmed by crystallographic studies.

Summary Table of Preparation Routes

Preparation Route Starting Material Key Reagents/Conditions Yield (%) Stereochemical Outcome Reference
Boc protection of amino alcohol (2S)-3-amino-1,2-propanediol Boc2O, Et3N, DCM, 0 °C to RT 85–95 Retained (S)
Reduction of N-Boc serine N-Boc serine BH3-THF or LiAlH4, low temperature 70–90 Retained (S)
Hydrogenation and salt formation Benzyl Boc-protected intermediate Pd-C, H2, EtOH; oxalic acid, RT 80–90 Retained (S)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate is used as a protecting group for amines during organic synthesis. This helps in preventing unwanted reactions at the amine site .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of various pharmaceuticals and biologically active molecules. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Key Structural Features Functional Impact References
Target Compound (2S)-configuration, Boc-protected amine, 3-hydroxypropan-2-yl chain Hydroxyl enables H-bonding; Boc ensures deprotection selectivity.
tert-Butyl N-[(3S)-2-Oxo-1-azaspiro[4.5]decan-3-yl]carbamate (40) Spirocyclic ring, ketone group Enhanced rigidity; ketone may participate in conjugation or redox reactions.
2-(1-{[(tert-Butoxy)carbonyl]amino} cyclopropyl)acetic acid (PBGJ3049) Cyclopropane ring, carboxylic acid Cyclopropane adds strain; carboxylic acid enables salt formation.
tert-Butyl N-[(2S)-1-(benzenesulfonyl)-3-[(2S)-oxan-2-yl]oxypropan-2-yl]carbamate Benzenesulfonyl group, tetrahydropyran (oxane) ring Sulfonyl group increases electrophilicity; oxane enhances lipophilicity.
tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate Ketone group, branched alkyl chain Ketone reduces polarity; branching may hinder crystallization.
tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate Benzyl ether, bromine substituent Bromine acts as a leaving group; benzyloxy requires hydrogenolysis for removal.

Reactivity and Stability

  • The hydroxyl group in the target compound participates in hydrogen bonding, improving solubility but requiring protection during harsh reactions. In contrast, the ketone in Compound 40 and the oxo group in tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate reduce polarity, favoring organic-phase reactions .
  • Bromine in tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate enables SN2 reactions, whereas the Boc group in the target compound is inert under basic conditions .

Spectroscopic Data

  • Target Compound : 1H NMR shows distinct peaks for the hydroxyl proton (~1.5–2.0 ppm) and Boc methyl groups (~1.4 ppm). 13C NMR confirms Boc carbonyl resonance at ~155 ppm .
  • Fluorinated Analogues : Compounds with fluorinated sidechains (e.g., from ) exhibit characteristic 19F NMR shifts between -70 to -120 ppm, absent in the target compound .

Biological Activity

The compound tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate , commonly referred to as Boc-3-hydroxyproline , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

Boc-3-hydroxyproline is a derivative of proline that features a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:

C13H25N2O4\text{C}_{13}\text{H}_{25}\text{N}_{2}\text{O}_{4}

Key Properties

  • Molecular Weight : 255.35 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
  • Stability : Stable under acidic conditions; however, it may hydrolyze in the presence of strong bases.

Boc-3-hydroxyproline exhibits biological activity primarily through its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to natural amino acids allows it to interact with enzymes involved in protein synthesis and metabolic processes.

Enzyme Inhibition

Research indicates that Boc-3-hydroxyproline acts as an allosteric inhibitor for specific enzymes, particularly those involved in amino acid metabolism. For instance, studies have shown that it can inhibit aspartate transcarbamoylase (ATCase), a key enzyme in pyrimidine biosynthesis, at micromolar concentrations .

Antiviral Activity

Recent investigations have explored the antiviral properties of Boc-3-hydroxyproline against SARS-CoV-2. In vitro studies demonstrated that the compound exhibits a dose-dependent reduction in viral replication in infected cell lines, including VeroE6 and A549 cells. The compound's mechanism involves binding to the viral protease, inhibiting its activity and thus preventing viral maturation and release .

Cytotoxicity Studies

Cytotoxicity assessments reveal that Boc-3-hydroxyproline displays low toxicity towards human cell lines at concentrations up to 100 µM. This selectivity is crucial for therapeutic applications, minimizing adverse effects while maintaining efficacy against target pathogens .

Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled study, human bronchial epithelial cells were treated with varying concentrations of Boc-3-hydroxyproline prior to infection with SARS-CoV-2. Results indicated a significant reduction in viral load and improved cell viability compared to untreated controls. The effective concentration (EC50) was determined to be around 5 µM, showcasing its potential as an antiviral agent .

Study 2: Inhibition of Aspartate Transcarbamoylase

A comparative analysis of Boc-3-hydroxyproline with other known inhibitors revealed that it possesses comparable potency against ATCase. The IC50 values for Boc-3-hydroxyproline were found to be in the low micromolar range, highlighting its potential for further development as a therapeutic agent targeting metabolic disorders .

Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenEC50/IC50 ValueReference
AntiviralSARS-CoV-25 µM
Enzyme InhibitionAspartate Transcarbamoylase10 µM
CytotoxicityHuman Cell Lines>100 µM

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common route involves reacting tert-butyl carbamate with a hydroxyl- or amine-containing precursor under basic conditions (e.g., sodium hydride or triethylamine) in solvents like dichloromethane or acetonitrile . Key parameters include:

  • Temperature: Maintained at 0–25°C to minimize side reactions (e.g., epimerization or oxidation of the hydroxy group) .
  • Reaction Time: Monitored via TLC or HPLC to ensure completion (typically 6–24 hours) .
  • Purification: Column chromatography or recrystallization is used to isolate the product in >85% yield .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry (e.g., (2S) configuration) and functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₅N₂O₅: 295.18) .
  • HPLC: Purity >95% is confirmed using reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields or impurities?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .
  • Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates carbamate formation by activating the carbonyl group .
  • Byproduct Analysis: Impurities like tert-butyl alcohol (from deprotection) are identified via GC-MS and minimized by adjusting reaction stoichiometry .

Advanced: How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotameric equilibria of the carbamate group) .
  • Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace unexpected couplings in complex spectra .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity: Protect from UV exposure (amber glass vials recommended) .
  • Moisture Control: Use desiccants (silica gel) to avoid degradation of the carbamate group .

Advanced: What experimental strategies assess the compound’s stability under varying pH or temperature?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours; monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determines decomposition onset temperature (typically >150°C for tert-butyl carbamates) .
  • Kinetic Modeling: Fit degradation data to zero/first-order models to predict shelf life .

Basic: What biological applications are documented for this compound?

Methodological Answer:

Application Experimental Findings Reference
Enzyme InhibitionIC₅₀ of 12 µM against serine hydrolases (e.g., acetylcholinesterase) via competitive binding .
Anti-inflammatory Activity40% reduction in TNF-α production in murine macrophages at 10 µM .
Drug IntermediateUsed to synthesize peptide-based therapeutics via Fmoc/t-Boc strategies .

Advanced: How does structural modification (e.g., replacing the tert-butyl group) impact biological activity?

Methodological Answer:

  • Comparative Analysis:

    Analog Modification Activity Change
    Methyl carbamateSmaller alkyl groupReduced metabolic stability (t₁/₂ < 1 hr vs. 4 hr for tert-butyl) .
    Cyclohexyl carbamateBulkier groupEnhanced binding affinity (Kd = 8 nM vs. 25 nM) due to hydrophobic interactions .

Advanced: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and chemical goggles (OSHA 29 CFR 1910.133) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Decomposition Products: Carbon monoxide/nitrogen oxides detected during combustion; use CO detectors .

Advanced: How can computational methods (e.g., molecular docking) predict interactions with biological targets?

Methodological Answer:

  • Docking Software: AutoDock Vina or Schrödinger Maestro models hydrogen bonding between the carbamate carbonyl and enzyme active sites (e.g., binding energy < –8 kcal/mol) .
  • MD Simulations: 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2 Å) .

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